molecular formula C22H26N2O2 B11030431 9-ethoxy-5,5,7-trimethyl-3-phenyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one

9-ethoxy-5,5,7-trimethyl-3-phenyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one

Cat. No.: B11030431
M. Wt: 350.5 g/mol
InChI Key: XZPWYHUPDYDVJZ-UHFFFAOYSA-N
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Description

The compound 9-ethoxy-5,5,7-trimethyl-3-phenyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one is a complex organic molecule with a unique structure that includes multiple rings and functional groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethoxy-5,5,7-trimethyl-3-phenyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one typically involves multi-step organic reactions. The starting materials often include substituted anilines and aldehydes, which undergo condensation reactions followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may serve as lead compounds for developing new medications targeting specific diseases or conditions.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique properties make it valuable for creating high-performance materials and formulations.

Mechanism of Action

The mechanism of action of 9-ethoxy-5,5,7-trimethyl-3-phenyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to active sites, altering protein conformation, or interfering with signal transduction processes. Detailed studies on its binding affinity, kinetics, and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-ethoxy-5,5,7-trimethyl-3-phenyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one stands out due to its specific ethoxy and trimethyl substitutions, which confer unique chemical and biological properties. These modifications can enhance its stability, solubility, and bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

7-ethoxy-10,12,12-trimethyl-2-phenyl-1,3-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-4-one

InChI

InChI=1S/C22H26N2O2/c1-5-26-16-11-17-14(2)13-22(3,4)24-19(17)18(12-16)21(25)23-20(24)15-9-7-6-8-10-15/h6-12,14,20H,5,13H2,1-4H3,(H,23,25)

InChI Key

XZPWYHUPDYDVJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C3C(=C1)C(=O)NC(N3C(CC2C)(C)C)C4=CC=CC=C4

Origin of Product

United States

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